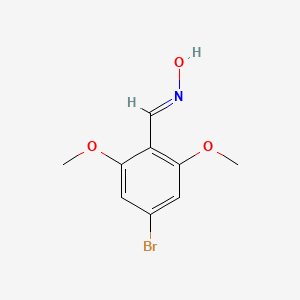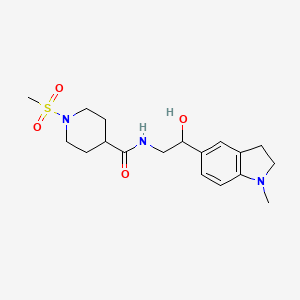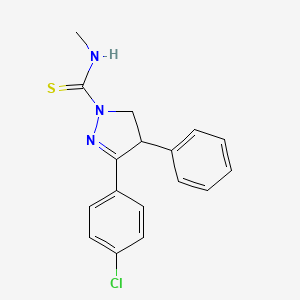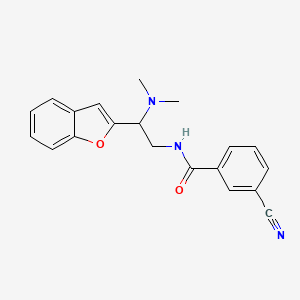
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxime esters, such as “(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime”, are emerging as the first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .
Synthesis Analysis
Oxime esters can be synthesized using a visible-light-mediated three-component reaction . Aldehydes, aniline, and N-hydroxyphthalimide (NHPI) esters are used as substrates in this three-component reaction, and eosin Y is used as a crucial photocatalyst for the reaction . This methodology will be a promising approach to synthesize useful oxime esters in a single step .Molecular Structure Analysis
Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond with an average energy of 57 kcal mol−1 in comparison with the normal σ C–X (X = C, N, O) bonds .Chemical Reactions Analysis
Oxime esters have been found to be useful in various chemical reactions. They are used as internal oxidants and precursors in cyclization reactions . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .Physical And Chemical Properties Analysis
Oxime esters have about 3 characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . The aliphatic group of oximes is more resistant to the process of hydrolysis than the analogous hydrazones .Aplicaciones Científicas De Investigación
Crystal Structures and Interactions
(E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime and its derivatives have been studied for their crystal structures and intermolecular interactions. For instance, Gomes et al. (2018) investigated the crystal structures of four methoxybenzaldehyde oxime derivatives, analyzing their hydrogen-bonding patterns and conformations (Gomes et al., 2018). Similarly, the structural and electronic properties, as well as the linear and nonlinear optical responses of 2,3-dimethoxybenzaldehyde and its bromine-substituted derivatives, were studied by Aguiar et al. (2022), emphasizing the impact of bromine substitution on these properties (Aguiar et al., 2022).
Synthesis and Molecular Modeling
The synthesis and molecular modeling of bromo-dimethoxybenzaldehydes have been explored, providing insights into their molecular structure and packaging. Borges et al. (2022) discussed the synthesis of compounds like 6-bromo-2,3-dimethoxybenzaldehyde and their characterization using X-ray diffraction and Hirshfeld surface analysis (Borges et al., 2022).
Schiff Base Compounds
Schiff base compounds derived from this compound have been synthesized and analyzed. Fejfarová et al. (2010) prepared a Schiff base compound by the condensation of 2,3-dimethoxybenzaldehyde with 4-bromoaniline, studying its crystal structure and weak intermolecular bonds (Fejfarová et al., 2010).
Application in Photoreactive Compounds
The compound has also been used in the synthesis of photochemically reactive molecules. Ntsimango et al. (2021) described the synthesis of phenanthridines via a photochemically-mediated cyclization, utilizing biphenyl-2-carbaldehyde O-acetyl oximes, which are related to dimethoxybenzaldehyde oximes (Ntsimango et al., 2021).
Organic Synthesis and Drug Discovery
In drug discovery and organic synthesis, derivatives of this compound have been synthesized and studied. Li et al. (2012) synthesized an intermediate compound for drug discovery by reacting 5-bromopyridin-2-amine and 3,4-dimethoxybenzaldehyde (Li et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(NE)-N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-13-8-3-6(10)4-9(14-2)7(8)5-11-12/h3-5,12H,1-2H3/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLKCCDMFPHNQ-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=NO)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1/C=N/O)OC)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1H-benzimidazol-2-yl)-N-(4-fluorophenyl)benzo[f]chromen-3-imine](/img/structure/B2476068.png)
![1-[2-(4-Fluorophenyl)cyclopropyl]ethan-1-one](/img/structure/B2476069.png)


![1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B2476073.png)

![N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2476076.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)


![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)

![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)
